molecular formula C20H18N2O5S B2778586 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 932507-62-5

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2778586
CAS No.: 932507-62-5
M. Wt: 398.43
InChI Key: ADYLOMRJGYEPJV-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which combines a quinoline moiety with a chromene carboxamide group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide include:

  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide

Uniqueness

What sets this compound apart is its unique combination of a quinoline and chromene carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C19H22N2O5S
Molecular Weight 390.45338 g/mol
IUPAC Name This compound
SMILES COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3

This compound features a methanesulfonyl group and a tetrahydroquinoline moiety, which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Protein Synthesis : The compound has been investigated for its inhibitory effects on methionyl-tRNA synthetase, an enzyme critical for protein synthesis. This inhibition can lead to reduced proliferation of cancer cells by disrupting their protein synthesis machinery.
  • Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against human breast cancer cell lines (MCF-7) with IC50 values indicating moderate activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Targeting enzymes such as methionyl-tRNA synthetase disrupts essential cellular processes.
  • Molecular Interactions : The unique structural components may facilitate binding to specific biological targets, leading to altered cellular functions.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of similar compounds:

  • Study on Tetrahydroquinoline Derivatives : A series of tetrahydroquinoline compounds were synthesized and evaluated for their anticancer properties. The results indicated that modifications in the side chains significantly impacted their biological activity .
  • Antimicrobial Testing : Research focusing on related compounds has shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-8-9-15(12-17(13)22)21-19(23)16-11-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLOMRJGYEPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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